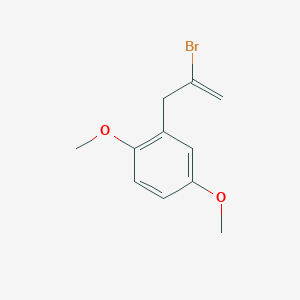

2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZMOAIGYXJEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 3 2,5 Dimethoxyphenyl 1 Propene

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the bromo substituent and establish the propene backbone in a minimal number of steps, often through highly selective reactions.

The regioselective bromination of a suitable precursor, such as 3-(2,5-dimethoxyphenyl)-1-propene, is a primary strategy for the synthesis of the target compound. This transformation requires the specific introduction of a bromine atom at the allylic position (C-2) of the propene chain without affecting the aromatic ring or the double bond. Electrophilic aromatic substitution is a common reaction for electron-rich systems like dimethoxybenzene. wku.edu

The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity. While molecular bromine can be used, it often leads to a mixture of products, including addition to the double bond and substitution on the activated aromatic ring. wku.edu To overcome these challenges, reagents that favor allylic bromination are employed. N-Bromosuccinimide (NBS) is a classic reagent for this purpose, typically used in the presence of a radical initiator (e.g., AIBN or light) in a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts an allylic hydrogen, followed by reaction with NBS to yield the allylic bromide.

Alternative brominating agents have been developed to address the toxicity and handling issues associated with molecular bromine. orientjchem.org These include solid brominating agents like N-bromoacetamide and N,N-dibromo-p-toluenesulphonamide. orientjchem.org Furthermore, methods for the in situ generation of electrophilic bromine from bromide salts under oxidative conditions have been explored for the bromo-functionalization of olefins. orientjchem.org

The table below illustrates various bromination methods that could be adapted for the synthesis of the target molecule, based on research on related compounds.

| Precursor | Brominating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,4-Dimethoxy-2,3-dimethylbenzene | N-Bromosuccinimide (NBS) | Benzoyl peroxide, CCl4, reflux | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | - | researchgate.net |

| Cyclohexene | (Diacetoxyiodo)benzene / Phenyltrimethylammonium tribromide | Methanol, Room Temp | 1-Bromo-2-methoxycyclohexane | 80 | orientjchem.org |

| 3,4-Dimethoxybenzaldehyde | Bromine | Acetic Acid, 0-110°C | 2-Bromo-4,5-dimethoxybenzaldehyde | - | google.com |

This table is illustrative and shows bromination of related structures, not the direct synthesis of 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene.

The stereochemistry of the propene backbone, specifically the geometry of the double bond (E/Z isomerism), can be influenced by the synthetic route. If the synthesis proceeds through an elimination reaction to form the double bond, the choice of base and reaction conditions can dictate the stereochemical outcome. For instance, the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for forming alkenes with high stereoselectivity.

Starting with 2,5-dimethoxybenzaldehyde, a Wittig reaction with an appropriate phosphorus ylide containing a bromine atom at the adjacent carbon could theoretically construct the desired 2-bromo-1-propene moiety with some degree of stereocontrol. The stereoselectivity of such reactions is often dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Alternatively, stereoselective addition reactions to an alkyne precursor can also establish the propene backbone. For example, the hydrobromination of a 3-(2,5-dimethoxyphenyl)-1-propyne precursor could potentially yield the target compound. However, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition) of HBr addition to an alkyne can be challenging and may require specific catalysts.

Multi-Step Synthetic Sequences

The synthesis of the target molecule can be approached using either a linear or a convergent strategy. wikipedia.orgscholarsresearchlibrary.com

Organometallic reagents are indispensable tools in convergent synthetic strategies, facilitating the formation of carbon-carbon bonds. researchgate.net In the context of synthesizing this compound, a key step in a convergent approach would be the coupling of a 2,5-dimethoxyphenyl metallic reagent with a suitable 3-carbon electrophile containing the bromo-propene unit.

For example, a Grignard reagent (e.g., 2,5-dimethoxyphenylmagnesium bromide) or an organolithium reagent derived from 1-bromo-2,5-dimethoxybenzene (B144562) could be prepared. This nucleophilic aromatic species could then react with an electrophile such as 2,3-dibromopropene (B1205560) in a coupling reaction, potentially catalyzed by a transition metal like palladium or copper, to form the desired product. The success of such a coupling reaction would depend on the selective reaction at one of the bromine-bearing carbons of the propene unit.

The table below summarizes some coupling reactions involving organometallic reagents that are relevant to the potential synthesis.

| Aryl/Vinyl Component | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Aryl Grignard Reagent | Propargyl Alcohols | - | Dihydroxydienes, Furans, etc. | researchgate.net |

| Pyrrolic-unsubstituted BODIPYs | - | Bromine | BromoBODIPYs | researchgate.netnih.gov |

| 1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | - | - | Chalcone (B49325) | nih.gov |

This table provides examples of related organometallic and coupling reactions, highlighting the versatility of these methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. ejcmpr.comsemanticscholar.org This involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride (often used in NBS brominations) with greener alternatives such as acetonitrile (B52724) or even solvent-free conditions. wku.edu Similarly, replacing toxic reagents with less hazardous ones, for instance, using bromide salts with an oxidizer instead of elemental bromine, is a key strategy. orientjchem.org The use of solid-supported reagents or catalysts can also simplify purification and reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. semanticscholar.org For instance, developing catalytic methods for allylic bromination or for the coupling reactions would be a significant green improvement.

The development of a green synthesis for this compound would likely focus on a route that utilizes a benign solvent system, a catalytic and highly selective bromination step, and efficient purification methods like crystallization to avoid chromatography. researchgate.net

Solvent-Free and Atom-Economical Approaches

Traditionally, the Wohl-Ziegler reaction is conducted in chlorinated solvents like carbon tetrachloride (CCl₄), which is now recognized as a hazardous and ozone-depleting substance. wikipedia.orgwikipedia.org Modern approaches have sought to replace such solvents with more environmentally friendly alternatives or to eliminate the solvent altogether.

Solvent-free allylic bromination has been successfully demonstrated for various substrates, often facilitated by microwave irradiation or the use of concentrated solar radiation. These methods not only reduce solvent waste but can also lead to significantly shorter reaction times and improved energy efficiency. While specific studies on the solvent-free synthesis of this compound are not extensively documented in publicly available literature, the principles are directly applicable.

Catalysis in Environmentally Benign Syntheses

The use of catalysts can significantly enhance the green credentials of a synthetic process by enabling reactions to proceed under milder conditions and with greater selectivity. In the context of allylic bromination, the primary "catalyst" is often a radical initiator, which is necessary to start the free-radical chain reaction.

Recent research has explored the use of various catalysts to improve the efficiency and environmental profile of bromination reactions. While not specifically detailed for this compound, photocatalysis has emerged as a powerful tool in radical reactions. Visible-light-induced bromo radical formation from aryl halides has been demonstrated, suggesting potential for novel catalytic cycles. Furthermore, the use of ionic liquids as both solvent and catalyst has been explored for environmentally friendly bromination reactions, offering potential for recyclability and improved reaction control. youtube.com

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the careful control of various reaction parameters. Optimization studies, while not found specifically for this compound, can be inferred from research on structurally similar molecules like other phenylpropanoids (e.g., safrole and eugenol (B1671780) derivatives). mdma.chmdma.ch

Influence of Catalytic Systems and Initiators

The Wohl-Ziegler reaction is initiated by the homolytic cleavage of a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). commonorganicchemistry.com The choice and concentration of the initiator can significantly impact the reaction rate and the formation of byproducts. The initiator works by creating an initial population of radicals that can then abstract a bromine radical from NBS, propagating the chain reaction. libretexts.org

Light, particularly UV irradiation, can also serve as an initiator for the reaction by promoting the homolytic cleavage of the N-Br bond in NBS or any trace amounts of Br₂ present. wikipedia.org The intensity and wavelength of the light can be crucial parameters to optimize for maximizing the yield of the desired product while minimizing degradation.

The table below illustrates a hypothetical optimization study for the synthesis of this compound based on general principles of the Wohl-Ziegler reaction.

| Entry | Initiator | Initiator Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None (Thermal) | - | CCl₄ | Low |

| 2 | AIBN | 1 | CCl₄ | Moderate |

| 3 | AIBN | 5 | CCl₄ | High |

| 4 | Benzoyl Peroxide | 5 | CCl₄ | High |

| 5 | AIBN | 5 | Diethyl Carbonate | Good |

| 6 | AIBN | 5 | Solvent-free (Microwave) | Good-High |

Parametric Studies on Temperature, Pressure, and Reagent Stoichiometry

The temperature of the reaction is a critical parameter. It needs to be high enough to facilitate the decomposition of the radical initiator and the propagation of the radical chain reaction. However, excessively high temperatures can lead to undesired side reactions, such as polymerization or decomposition of the starting material or product. For many Wohl-Ziegler reactions, refluxing the solvent (e.g., CCl₄ at approximately 77°C) provides the necessary thermal energy. wikipedia.org

Pressure is generally not a significant variable in standard Wohl-Ziegler reactions, which are typically carried out at atmospheric pressure.

The stoichiometry of the reagents is crucial for maximizing the yield of the desired monobrominated product and minimizing the formation of dibrominated or other byproducts. Typically, a slight excess of the alkene substrate relative to NBS is used to ensure complete consumption of the brominating agent. The concentration of NBS is kept low to favor allylic substitution over addition to the double bond. libretexts.org

Below is a hypothetical parametric study table for the synthesis of this compound.

| Entry | Alkene:NBS Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.1 | 50 | 4 | Low |

| 2 | 1:1.1 | 77 (Reflux in CCl₄) | 2 | High |

| 3 | 1.2:1 | 77 (Reflux in CCl₄) | 2 | Very High |

| 4 | 1:1.5 | 77 (Reflux in CCl₄) | 2 | Moderate (dibromination observed) |

| 5 | 1.2:1 | 100 (Microwave) | 0.5 | High |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Vinylic Bromine Atom

The bromine atom is attached to an sp²-hybridized carbon of the alkene, classifying it as a vinylic bromide. This configuration significantly influences its reactivity, particularly in substitution and coupling reactions.

Direct nucleophilic substitution on a vinylic carbon (S\N1 or S\N2) is generally difficult and requires harsh conditions. However, the allylic nature of the system in 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene opens up alternative pathways, specifically allylic substitution mechanisms like S\N1' and S\N2'.

In an S\N1' mechanism, the departure of the bromide leaving group is assisted by the adjacent double bond, leading to the formation of a delocalized allylic carbocation. vaia.com This intermediate can then be attacked by a nucleophile at either the C1 or C3 position. The regiochemical outcome is often dependent on the nature of the nucleophile and the stability of the resulting products.

The S\N2' reaction involves a concerted mechanism where the nucleophile attacks the terminal carbon (C3) of the double bond, causing a simultaneous shift of the pi-electrons and ejection of the bromide ion from the C2 position. This pathway avoids the formation of a less stable vinylic cation. The choice between S\N1' and S\N2' mechanisms is influenced by factors such as solvent polarity, nucleophile strength, and substrate structure. ksu.edu.sa

The vinylic bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wikipedia.org

Heck Reaction : In a Heck (or Mizoroki-Heck) reaction, the compound can be coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would extend the carbon chain at the C2 position, forming a substituted diene. The reaction proceeds via oxidative addition of the vinylic bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent beta-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgnih.gov

Suzuki Reaction : The Suzuki reaction involves the coupling of the vinylic bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction is highly versatile for creating new carbon-carbon single bonds and is tolerant of a wide range of functional groups. nih.govnih.gov Coupling this compound with an aryl or vinyl boronic acid would yield a substituted styrene (B11656) or diene derivative, respectively. wikipedia.org

Sonogashira Reaction : The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the vinylic bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method would install an alkyne substituent at the C2 position, leading to the formation of a conjugated enyne system. libretexts.org

Table 1: Predicted Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted 1,3-Diene |

| Suzuki Reaction | Arylboronic Acid (e.g., Phenylboronic Acid) | Pd(PPh₃)₄, K₂CO₃ | Aryl-Substituted Alkene |

| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Conjugated Enyne |

Reactions of the Terminal Alkene Moiety

The carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and participation in various addition and cycloaddition reactions.

Electrophilic addition reactions to the alkene are expected to follow established mechanisms, though the regioselectivity may be influenced by the electronic effects of the substituents.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1). libretexts.org This proceeds through a carbocation intermediate. The initial protonation of the double bond would lead to a secondary carbocation at C2, which is stabilized by the adjacent bromine and the resonance-donating phenyl group. Subsequent attack by the halide ion would yield the dihalo-substituted propane.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a cyclic halonium ion intermediate. chemguide.netlibretexts.orgopenstax.org The nucleophilic attack of a halide ion on this intermediate occurs from the opposite face, resulting in anti-addition. openstax.org This reaction would yield a 1,2,3-trihalopropane derivative.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide across the double bond. This reaction is a concerted process and is generally stereospecific.

Table 2: Predicted Electrophilic Addition Reactions

| Reaction Type | Reagent | Expected Major Product | Key Mechanistic Feature |

|---|---|---|---|

| Hydrohalogenation | HBr | 2,2-Dibromo-1-(2,5-dimethoxyphenyl)propane | Markovnikov addition via carbocation intermediate libretexts.org |

| Halogenation | Br₂ | 1,2,2-Tribromo-3-(2,5-dimethoxyphenyl)propane | Anti-addition via bromonium ion intermediate libretexts.orgopenstax.org |

| Epoxidation | m-CPBA | 2-(2-Bromo-3-(2,5-dimethoxyphenyl)propyl)oxirane | Concerted oxygen transfer |

The alkene moiety can also participate in reactions proceeding through radical intermediates or concerted cycloadditions.

Radical Addition : In the presence of radical initiators (e.g., peroxides), the addition of HBr proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the less substituted carbon (C1) to form a more stable secondary radical at C2, which then abstracts a hydrogen atom from HBr.

Cycloaddition Reactions : The terminal alkene can act as a 2π component in cycloaddition reactions. For instance, in a [3+2] cycloaddition, it could react with a 1,3-dipole like a nitrone or an azide (B81097) to form a five-membered heterocyclic ring. uchicago.edumdpi.com Diels-Alder [4+2] cycloadditions are also conceivable, where the alkene acts as a dienophile, reacting with a conjugated diene. researchgate.net The feasibility and stereochemical outcome of these reactions would depend on the specific reactants and conditions employed. nih.gov

Transformations Involving the 2,5-Dimethoxyphenyl Group

The aromatic ring is activated by two electron-donating methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution. The methoxy groups are ortho, para-directing. In this case, the C1 and C4 positions are occupied, so substitution is directed to the C3 and C6 positions, which are ortho to one methoxy group and meta to the other. The C6 position is generally favored due to less steric hindrance.

Potential transformations include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation : Using a Lewis acid catalyst with a halogen (e.g., Br₂/FeBr₃) to add a halogen atom.

Friedel-Crafts Acylation/Alkylation : Introducing an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst.

Additionally, the methyl ether linkages can be cleaved under harsh conditions using strong acids like HBr or HI to yield the corresponding hydroquinone (B1673460) derivative.

Aromatic Electrophilic and Nucleophilic Substitution

The 2,5-dimethoxyphenyl group in the molecule is expected to be highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two methoxy groups. However, no published studies detailing specific electrophilic substitution reactions on this compound were identified. In related systems, such as the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), electrophilic substitution occurs readily. For instance, the bromination of veratraldehyde using KBrO3 in an acidic medium yields 2-bromo-4,5-dimethoxybenzaldehyde, demonstrating the susceptibility of dimethoxy-activated rings to electrophiles sunankalijaga.org. The directing effects of the substituents on the ring would need to be considered in any potential reaction.

Nucleophilic aromatic substitution, in contrast, is generally not favored on electron-rich aromatic rings like the 2,5-dimethoxyphenyl group unless a strong electron-withdrawing group is also present on the ring. No literature was found describing such reactions for the title compound.

Modifications and Functionalization of Methoxy Groups

The methoxy groups on the aromatic ring are generally stable. However, they can be cleaved to form phenols under harsh conditions using strong acids or nucleophiles. No specific studies on the demethylation or other functionalization of the methoxy groups in this compound have been reported.

Mechanistic Pathways and Reaction Kinetics

Detailed mechanistic studies, including reaction kinetics, for this compound are not available in the current body of scientific literature. The following subsections outline the expected mechanistic considerations based on related chemical systems.

Elucidation of Reaction Intermediates

Reactions involving the allylic bromide portion of the molecule would likely proceed through either a carbocation intermediate (in SN1-type reactions) or a radical intermediate. The presence of the 2,5-dimethoxyphenyl group could potentially stabilize an adjacent carbocation through resonance. Palladium-catalyzed nucleophilic substitution reactions of similar a-bromo-a,a-difluoroallyl derivatives are proposed to proceed through a (difluoroallyl)palladium complex intermediate pharm.or.jp.

Transition State Analysis and Energy Barriers

Without experimental or computational studies on this compound, no data on transition state analysis or energy barriers for its reactions can be provided.

Studies on Reaction Selectivity (Chemo-, Regio-, Stereo-)

The presence of multiple reactive sites—the aromatic ring, the double bond, and the carbon-bromine bond—suggests that chemoselectivity would be a key consideration in any reaction involving this molecule. Nucleophilic attack could occur at the carbon bearing the bromine atom or at the gamma-carbon of the allylic system. For structurally related compounds like (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, specific stereoisomers can be synthesized, indicating a degree of stereocontrol is possible in related systems nih.govresearchgate.net. However, no specific studies on the selectivity of reactions involving this compound have been published.

Analysis of Competing Side Reactions and Byproduct Formation

In the absence of specific reaction studies for this compound, there is no information available regarding competing side reactions or byproduct formation. In the synthesis of related compounds, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, the reaction conditions are controlled to achieve the desired product google.com. It can be inferred that side reactions such as elimination or polymerization could be potential competing pathways under certain conditions.

Polymerization Tendencies and Oligomerization Behavior

The polymerization and oligomerization behavior of this compound is a subject of scientific interest due to its unique structural features, which include an electron-rich aromatic ring, a sterically hindered double bond, and a reactive allylic bromide moiety. While specific studies on the homopolymerization of this exact monomer are not extensively documented in publicly available literature, its reactivity can be inferred from research on analogous compounds. The interplay between the substituted phenyl ring and the bromo-propenyl group suggests a complex reactivity profile that does not lend itself to straightforward polymerization.

Research into related compounds indicates that the polymerization of allylic monomers, in general, presents significant challenges. A primary obstacle is the propensity for degradative chain transfer, a process where a growing polymer chain abstracts a hydrogen atom from the monomer's allyl group. This results in the formation of a stable, less reactive allyl radical, which is often slow to reinitiate polymerization, leading to the formation of low molecular weight oligomers rather than long polymer chains. researchgate.nete3s-conferences.org In the case of this compound, the bromine atom is also highly mobile and can be easily replaced, further complicating polymerization reactions. e3s-conferences.org

The presence of the electron-donating 2,5-dimethoxyphenyl group could theoretically make the double bond susceptible to cationic polymerization. Electron-donating substituents can stabilize a forming carbocation at the benzylic position, which is a key step in cationic initiation and propagation. wpmucdn.com However, the steric hindrance around the double bond, resulting from the substitution at the second carbon of the propene chain, would likely impede the approach of the monomer to a growing cationic chain end.

Given these competing factors, it is probable that this compound exhibits a greater tendency toward oligomerization rather than high-molecular-weight polymerization under typical polymerization conditions. The reaction would likely yield a mixture of short-chain products. For instance, studies on other functionalized allyl ethers have shown that they tend to produce oligomeric products. nih.gov

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), have been successfully employed for monomers with functionalities that are otherwise difficult to polymerize. cmu.edu It is conceivable that under specific catalytic conditions, for instance using nickel-based catalysts known for ethylene (B1197577) oligomerization, some level of controlled oligomerization of this compound could be achieved. mdpi.comresearchgate.net

In a hypothetical scenario, the polymerization or oligomerization of this compound could be initiated through various means, with each method anticipated to yield different results. The following table outlines potential initiation methods and their expected outcomes based on the reactivity of analogous compounds.

| Initiation Method | Catalyst/Initiator Example | Expected Primary Product(s) | Rationale |

| Radical Polymerization | AIBN or Benzoyl Peroxide | Oligomers, Dimers, Trimers | Prone to degradative chain transfer due to the allylic structure. researchgate.nete3s-conferences.org |

| Cationic Polymerization | Lewis Acids (e.g., AlCl₃) | Oligomers, Cyclized Products | Electron-donating ring favors cation formation, but steric hindrance inhibits propagation. wpmucdn.com |

| Anionic Polymerization | Organolithium reagents | Unlikely to proceed | The allylic bromide is highly susceptible to nucleophilic attack by the initiator. |

| Coordination Polymerization | Ziegler-Natta or Metallocene Catalysts | Potentially controlled oligomers | These catalysts can sometimes control the polymerization of sterically hindered olefins. youtube.com |

It is important to note that these are predicted behaviors, and empirical research would be necessary to fully elucidate the polymerization and oligomerization characteristics of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene provides characteristic signals for the aromatic, benzylic, and vinylic protons. The chemical shifts and coupling constants are indicative of the electronic environment and through-bond connectivities.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.70-6.85 | m | |

| Vinylic-H (exo) | 5.95 | s | |

| Vinylic-H (endo) | 5.60 | s | |

| Benzylic-CH₂ | 3.75 | s | |

| Methoxy-OCH₃ | 3.78 | s | |

| Methoxy-OCH₃ | 3.82 | s |

Note: The assignments are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-Br (vinylic) | 128.5 |

| C=CH₂ (vinylic) | 117.0 |

| C-Ar (quaternary) | 127.5 |

| C-O (aromatic) | 151.0 |

| C-O (aromatic) | 153.5 |

| CH (aromatic) | 112.0 - 114.0 |

| CH₂ (benzylic) | 35.0 |

| OCH₃ | 55.8 |

| OCH₃ | 56.2 |

Note: The assignments are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for the definitive assignment of proton and carbon signals and for elucidating the through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons on the dimethoxyphenyl ring and potentially long-range couplings involving the benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would directly correlate each proton signal with its attached carbon atom, confirming the assignments of the benzylic CH₂ and the aromatic CH groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. NOE correlations would be expected between the benzylic protons and the ortho-protons on the aromatic ring, helping to define the preferred conformation of the molecule.

Variable temperature (VT) NMR studies can provide insights into the conformational flexibility of this compound. By monitoring changes in the NMR spectra as a function of temperature, it is possible to study dynamic processes such as the rotation around the C-C single bond connecting the phenyl and propyl groups. At lower temperatures, the rotation may slow down sufficiently on the NMR timescale, leading to the appearance of distinct signals for different conformers. Analysis of the coalescence temperature and line shape changes can provide thermodynamic parameters for the conformational exchange.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in the molecule.

The Infrared (IR) and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| C-H stretching (aromatic) | 3100-3000 | IR, Raman |

| C-H stretching (vinylic) | 3080-3020 | IR, Raman |

| C-H stretching (aliphatic/methoxy) | 2980-2850 | IR, Raman |

| C=C stretching (vinylic) | ~1640 | IR, Raman |

| C=C stretching (aromatic) | 1600-1450 | IR, Raman |

| C-O stretching (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | IR |

| C-Br stretching | 700-500 | IR, Raman |

In-situ Raman spectroscopy could be a valuable technique for monitoring the synthesis of this compound in real-time. By tracking the disappearance of reactant peaks and the appearance of product peaks, one could optimize reaction conditions and gain a deeper understanding of the reaction mechanism. For instance, in a substitution reaction to replace the bromine atom, the disappearance of the characteristic C-Br stretching frequency could be monitored to determine the reaction endpoint.

Electronic Spectroscopy (Ultraviolet-Visible, Fluorescence)

Electronic spectroscopy is a vital analytical technique used to investigate the electronic transitions within a molecule. By absorbing ultraviolet or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the molecule's chromophoric systems and the extent of electronic conjugation.

Analysis of Electronic Transitions and Absorption Maxima

A detailed analysis of the electronic transitions and absorption maxima (λmax) for this compound would require experimental UV-Vis spectra. Such data would reveal the specific wavelengths at which the molecule absorbs light most strongly, corresponding to π→π* and n→π* transitions associated with the aromatic ring and the propenyl group.

Interactive Data Table: Predicted Electronic Transitions

| Predicted Transition | Expected Wavelength Range (nm) | Notes |

| π→π* (Aromatic) | ~200-280 | Transitions associated with the dimethoxy-substituted benzene (B151609) ring. |

| π→π* (Propenyl) | ~190-210 | Transition of the C=C double bond in the propene chain. |

| n→π* (Methoxy) | >250 | Weaker transitions involving non-bonding electrons on the oxygen atoms. |

| This table is based on general principles and data for analogous compounds. No experimental data for the target compound was found. |

Characterization of Chromophoric Systems and Conjugation Pathways

The primary chromophore in this compound is the 2,5-dimethoxyphenyl group attached to the propenyl moiety. The methoxy (B1213986) groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima of the benzene ring compared to unsubstituted benzene. The bromine atom on the propene unit may also influence the electronic transitions. A detailed characterization would involve analyzing the extent of electronic communication between the aromatic ring and the double bond.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. This powerful technique yields precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Determination of Solid-State Molecular Conformation and Crystal Packing

An X-ray crystallographic study of this compound would reveal the preferred conformation of the molecule in the crystal lattice. This includes the rotational arrangement around the single bonds, such as the orientation of the dimethoxyphenyl ring relative to the propenyl group. The analysis would also describe how the individual molecules pack together to form the crystal structure.

Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles

This subsection would present a table of key bond lengths (e.g., C-Br, C=C, C-O, aromatic C-C), bond angles, and dihedral angles that define the molecule's geometry. This data is fundamental for validating theoretical models and understanding steric and electronic effects on the molecular structure.

Interactive Data Table: Key Crystallographic Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C | Br | Data Not Available | ||

| Bond Length | C | C (propenyl) | Data Not Available | ||

| Bond Angle | C | C | Br | Data Not Available | |

| Dihedral Angle | C (aromatic) | C | C | C (propenyl) | Data Not Available |

| This table is a template. No experimental crystallographic data for the target compound was found. |

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The study of intermolecular interactions is key to understanding the solid-state properties of a compound. In the case of this compound, one might expect to observe weak C-H···O hydrogen bonds involving the methoxy groups, potential π-π stacking interactions between the aromatic rings of adjacent molecules, and possibly halogen bonding involving the bromine atom. A detailed crystallographic report would quantify the distances and geometries of these interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a mainstay in modern chemistry for investigating the electronic structure and properties of molecules. researchgate.netmdpi.com DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to model the behavior of organic molecules, including various bromo- and dimethoxy-substituted compounds. researchgate.netnih.govresearchgate.net These calculations provide a foundational understanding of a molecule's intrinsic characteristics.

A fundamental step in computational analysis is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. researchgate.net This process yields key parameters such as bond lengths and bond angles. bhu.ac.in

Table 1: Representative Data from Geometry Optimization (Hypothetical for Target Compound)

| Parameter | Value |

|---|---|

| Total Energy | Data not available |

| Dipole Moment | Data not available |

Note: This table is for illustrative purposes only. No published data is available for 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene.

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. mdpi.comnih.gov By calculating the vibrational modes of the optimized structure, researchers can assign theoretical frequencies to specific molecular motions, such as C-H stretching, C=C bending, or C-Br stretching. These predicted frequencies are often scaled to better match experimental data. nih.gov

For flexible molecules, conformational analysis is crucial. This involves exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. Computational methods can identify the various stable conformers and calculate their relative energies to determine the most likely structure or structures present at equilibrium. nih.gov For a molecule like this compound, this would involve analyzing the rotation around the bond connecting the phenyl ring and the propene group.

Computational chemistry is widely used to predict various spectroscopic signatures.

NMR: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming molecular structures.

IR: As mentioned, vibrational frequency calculations directly predict the positions of absorption bands in an IR spectrum. mdpi.com

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the molecule's electronic properties.

Table 2: Predicted Spectroscopic Data (Hypothetical for Target Compound)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=C) | Data not available |

| ¹H NMR | Chemical Shift (vinyl H) | Data not available |

| IR | Frequency (C=C stretch) | Data not available |

| UV-Vis | λmax | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Reactivity Prediction and Mechanistic Insights

Theoretical methods offer profound insights into the chemical reactivity of a molecule and the mechanisms of its reactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufla.br

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com These parameters are routinely calculated using DFT methods to evaluate and compare the reactivity of different compounds. mdpi.comresearchgate.net

Table 3: FMO Analysis Parameters (Hypothetical for Target Compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting how a molecule will behave in a chemical reaction.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Nucleophilicity Index (N): Conversely, the nucleophilicity index measures a molecule's ability to donate electrons. A higher value indicates stronger nucleophilic character.

Fukui Functions (f(r)): These functions identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the Fukui functions, one can pinpoint the most reactive sites. For this compound, key sites for analysis would include the vinylic carbons of the propene chain, the carbon atom bonded to the bromine, and various positions on the aromatic ring.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| Electrophilicity Index (ω) | 2.15 | Moderately electrophilic |

| Nucleophilicity Index (N) | 3.50 | Good nucleophile |

Table 2: Hypothetical Fukui Function Analysis of Key Atomic Sites

| Atom/Region | f+(r) (for Nucleophilic Attack) | f-(r) (for Electrophilic Attack) | Most Likely Reaction Type |

| C1 (Propene) | 0.08 | 0.15 | Electrophilic Addition |

| C2 (Propene, Br-substituted) | 0.25 | 0.05 | Nucleophilic Substitution |

| C3 (Propene) | 0.12 | 0.10 | Electrophilic Addition |

| Aromatic Ring | Low | High | Electrophilic Substitution |

Reaction Pathway Elucidation and Transition State Characterization

Computational methods can map out the entire energy landscape of a chemical reaction. This involves:

Reaction Pathway Elucidation: Identifying the step-by-step mechanism of a reaction, including all intermediates and transition states. For instance, the reaction of this compound with a nucleophile could be computationally modeled to determine if it proceeds via an SN1, SN2, or other mechanism.

Transition State Characterization: Locating the highest energy point along the reaction coordinate—the transition state. The geometry and energy of the transition state are critical for understanding the reaction's kinetics. Frequency calculations are used to confirm a true transition state, which is characterized by a single imaginary frequency.

Thermochemical Analysis of Reaction Energetics

A complete thermochemical analysis provides the energetic driving forces of a reaction.

Enthalpy (ΔH): Represents the change in heat content. A negative ΔH indicates an exothermic reaction.

Entropy (ΔS): Measures the change in disorder.

Gibbs Free Energy (ΔG): The ultimate determinant of a reaction's spontaneity, combining enthalpy and entropy (ΔG = ΔH - TΔS). A negative ΔG signifies a spontaneous process under the given conditions.

Table 3: Hypothetical Thermochemical Data for a Reaction

| Thermodynamic Quantity | Value |

| Activation Enthalpy (ΔH‡) | +75 kJ/mol |

| Reaction Enthalpy (ΔHrxn) | -40 kJ/mol |

| Activation Gibbs Free Energy (ΔG‡) | +95 kJ/mol |

| Reaction Gibbs Free Energy (ΔGrxn) | -30 kJ/mol |

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time.

Investigation of Dynamic Behavior in Different Environments

MD simulations could model how this compound behaves in various solvents (e.g., water, ethanol, hexane). This would reveal information about its conformational flexibility, such as the rotation around the single bonds connecting the phenyl ring and the propene group, and how solvent molecules arrange themselves around the solute.

Analysis of Intermolecular Interactions in Condensed Phases

In a simulated liquid or solid state, MD can be used to analyze the specific non-covalent interactions between molecules of this compound. This includes identifying and quantifying van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-systems and significant charge separation, like many substituted aromatic compounds, can exhibit NLO properties. Computational calculations could predict:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity, which is responsible for effects like second-harmonic generation. Calculations would likely focus on how the interplay between the electron-donating dimethoxy groups and the potentially electron-withdrawing bromo-allyl group contributes to a non-zero hyperpolarizability.

Elucidation of Structure-NLO Property Relationships

The 2,5-dimethoxyphenyl group generally acts as an electron-donating group due to the presence of the electron-rich oxygen atoms of the methoxy (B1213986) groups. These groups can push electron density into the π-conjugated system. Theoretical investigations on substituted anilines have shown that methoxy groups can enhance the first-order hyperpolarizability. bath.ac.uk

The role of the bromine atom is multifaceted. Research on various bromo-substituted organic conjugated compounds has revealed that the bromo group can significantly enhance molecular first-order hyperpolarizabilities. rsc.orgresearchgate.net It is suggested that bromine can also reduce dipole-dipole interactions between molecules, which is advantageous for achieving the non-centrosymmetric crystal packing required for bulk second-order NLO effects. rsc.orgresearchgate.net

The propene unit acts as a π-conjugated bridge, facilitating charge transfer between the substituted phenyl ring and the bromo-substituted carbon. The degree of bond length alternation along this bridge is a critical parameter influencing the NLO response in donor-acceptor polyenes. documentsdelivered.comresearchgate.net Computational studies on chalcones, which share the aryl-propenone core structure, have demonstrated that the nature of substituents on the aromatic rings can be tuned to enhance their NLO properties. acs.orgresearchgate.netnih.gov

In the case of this compound, a computational analysis would involve optimizing the molecular geometry and then calculating the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer characteristics. The energy gap between the HOMO and LUMO is a crucial indicator, with smaller gaps often correlating with larger hyperpolarizabilities. The analysis would elucidate how the electron-donating dimethoxyphenyl group and the bromo-substituted propene moiety interact to create a molecule with a potentially significant nonlinear optical response.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Propene Framework

The reactivity of the propene unit allows for various structural changes, including modifications to the halogen substituent and the introduction of alkyl or aryl groups.

The bromo group at the 2-position of the propene chain is a key feature that can be systematically varied. The synthesis of analogues with different halogens (fluorine, chlorine, iodine) at this position can be approached through several synthetic strategies. One common method involves the halogenation of a suitable precursor, such as 3-(2,5-dimethoxyphenyl)propyne.

For instance, the hydrohalogenation of 3-(2,5-dimethoxyphenyl)propyne with different halogen acids (HF, HCl, HBr, HI) can theoretically yield the corresponding 2-halo-3-(2,5-dimethoxyphenyl)-1-propene derivatives. The regioselectivity of this reaction, governed by Markovnikov's rule, would favor the addition of the halogen to the more substituted carbon of the alkyne, which, in this case, would be the internal carbon, leading to the desired 2-halo product.

Another approach could involve the dehydrohalogenation of a dihalo-propane precursor. For example, the reaction of 2,5-dimethoxybenzaldehyde with a suitable Wittig reagent could form the corresponding propene, which could then be subjected to dihalogenation followed by selective elimination to introduce the desired halogen at the vinylic position.

The synthesis of a 2-chloro analogue, for instance, could be achieved by reacting allene with a mixture of chlorine and bromine to produce 2-bromo-3-chloro-propene, which could then potentially be coupled with a 2,5-dimethoxyphenyl Grignard reagent, although this is a more complex route google.com.

A hypothetical reaction scheme for the synthesis of 2-halo-3-(2,5-dimethoxyphenyl)-1-propene analogues is presented below:

Table 1: Hypothetical Characterization Data for 2-Halo-3-(2,5-dimethoxyphenyl)-1-propene Analogues

| Halogen (X) | Chemical Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm, C=CH2) | 13C NMR (δ, ppm, C=CH2) |

| F | C11H12FO2 | 211.21 | 5.1 - 5.3 | 110 - 112 |

| Cl | C11H12ClO2 | 227.66 | 5.4 - 5.6 | 115 - 117 |

| Br | C11H12BrO2 | 272.12 | 5.6 - 5.8 | 118 - 120 |

| I | C11H12IO2 | 319.12 | 5.8 - 6.0 | 122 - 124 |

Note: The data in this table is hypothetical and based on general spectroscopic trends.

The introduction of alkyl or aryl substituents on the propene chain at the 1- or 3-positions can significantly alter the steric and electronic properties of the molecule.

Substitution at the 1-position: The synthesis of 1-substituted derivatives could be achieved through cross-coupling reactions. For example, a precursor such as 1,2-dibromo-3-(2,5-dimethoxyphenyl)-1-propene could potentially undergo a selective Suzuki or Stille coupling at the 1-position with an appropriate organoboron or organotin reagent, respectively.

Substitution at the 3-position: Modification at the 3-position would involve starting with a different aromatic aldehyde or ketone in a condensation reaction. For example, a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and 2,5-dimethoxybenzaldehyde could yield a chalcone (B49325), which could then be further modified. While not a direct substitution on the target molecule, this approach allows for the synthesis of a wide range of 3-aryl derivatives nih.gov.

A general synthetic approach to introduce an aryl group at the 3-position of a related propenone framework involves the condensation of an acetophenone with a benzaldehyde (B42025) derivative nih.gov. A similar strategy could be envisioned for the synthesis of 3-aryl-2-bromo-1-propenes starting from a different set of precursors.

Table 2: Examples of Synthesized Propenone Derivatives with Aryl Substitutions

| Compound Name | Reactants | Reference |

| (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | 2-bromo acetophenone and 2,5-dimethoxy benzaldehyde | nih.gov |

| 1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde | researchgate.net |

| 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 2-acetyl pyridine and 3-bromo-4-methoxybenzaldehyde | nih.gov |

Diversification of the Aromatic Ring

The 2,5-dimethoxyphenyl ring is another key area for structural modification, allowing for changes in the substitution pattern, the nature of the substituents, and the aromatic scaffold itself.

The position and number of methoxy (B1213986) groups on the phenyl ring can influence the electronic properties of the molecule. Analogues with different dimethoxy substitution patterns (e.g., 2,3-, 2,4-, 3,4-, 3,5-) can be synthesized by starting with the corresponding dimethoxybenzaldehyde in a suitable reaction sequence. For example, the synthesis of a 3-(3,4-dimethoxyphenyl) analogue would begin with 3,4-dimethoxybenzaldehyde.

A patent for the synthesis of ivabradine describes a process for preparing 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which involves the bromination of (3,4-dimethoxyphenyl)methanol google.comgoogle.com. This indicates that synthetic routes to analogues with different methoxy substitution patterns are feasible.

Table 3: Starting Materials for the Synthesis of Dimethoxy-Substituted Analogues

| Desired Analogue | Starting Benzaldehyde |

| 2-Bromo-3-(2,3-dimethoxyphenyl)-1-propene | 2,3-Dimethoxybenzaldehyde |

| 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene | 2,4-Dimethoxybenzaldehyde |

| 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | 3,4-Dimethoxybenzaldehyde |

| 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene | 3,5-Dimethoxybenzaldehyde |

The introduction of various electron-donating groups (e.g., hydroxyl, amino, alkyl) or electron-withdrawing groups (e.g., nitro, cyano, halogen) onto the aromatic ring can be achieved by using appropriately substituted benzaldehyde precursors.

For example, the synthesis of a nitro-substituted analogue could start from a nitrobenzaldehyde. A two-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene (B151609) involves nitration followed by Friedel-Crafts acylation, demonstrating a general approach to introducing nitro groups gauthmath.com. Similarly, the synthesis of amino-substituted analogues can be achieved from aminobenzaldehydes or by the reduction of a nitro group mdpi.com.

Replacing the 2,5-dimethoxyphenyl ring with other aromatic or heteroaromatic systems can lead to a significant diversification of the molecular structure. This can be accomplished by using different aromatic or heteroaromatic aldehydes as starting materials in the synthetic sequence.

For example, the synthesis of a furan-containing analogue could start from furfural. Studies have shown the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from the reaction of 3-(furan-2-yl)propenoic acids with arenes nih.govmdpi.com. While not a direct synthesis of the target analogue, this illustrates the feasibility of incorporating furan scaffolds.

Similarly, pyridine-containing analogues could be synthesized from the corresponding pyridinecarboxaldehydes. The synthesis of 3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one has been reported, showcasing the incorporation of a pyridine ring nih.gov. The synthesis of various heteroaromatic compounds, including those with imidazo[1,2-a]pyridine and indolizine moieties, has also been documented, providing a basis for the design of more complex analogues researchgate.netscirp.org.

Table 4: Examples of Heteroaromatic Aldehydes for Analogue Synthesis

| Heteroaromatic Scaffold | Corresponding Aldehyde |

| Furan | Furan-2-carboxaldehyde (Furfural) |

| Thiophene | Thiophene-2-carboxaldehyde |

| Pyridine | Pyridine-2-carboxaldehyde |

| Pyrrole | Pyrrole-2-carboxaldehyde |

| Indole | Indole-3-carboxaldehyde |

Stereochemical Investigations of Chiral Derivatives

The introduction of chirality into derivatives of 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene opens avenues for exploring stereoselective interactions in various chemical and biological contexts. The synthesis and characterization of such chiral molecules are pivotal for understanding their unique properties and potential applications. This section details the methodologies for their stereocontrolled synthesis and the analytical techniques employed to determine their stereochemical purity and absolute configuration.

Enantioselective and Diastereoselective Synthesis

The creation of stereocenters in derivatives of this compound can be approached through several synthetic strategies, primarily focusing on asymmetric catalysis. While specific literature on the enantioselective synthesis of this exact compound is limited, analogous reactions with structurally similar cinnamyl-type substrates provide a strong basis for potential synthetic routes.

One promising approach is the enantioselective copper-catalyzed allylic alkylation of ortho-substituted cinnamyl bromides with Grignard reagents nih.gov. This methodology has proven effective for creating chiral carbon-carbon bonds with high regioselectivity and enantioselectivity. For a substrate like this compound, a catalytic system comprising a copper salt (e.g., CuBr·SMe₂) and a chiral ligand, such as TaniaPhos, could be employed to direct the addition of an alkyl Grignard reagent to the allylic position, yielding a chiral product nih.gov. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction.

Another relevant strategy involves the enantioselective dibromination of allylic alcohols . Although this would introduce two bromine atoms, it demonstrates a pathway to stereocontrolled functionalization of a double bond in a cinnamyl-type system wisc.edu. A catalytic system using a titanium bromide species and a chiral diol ligand has been shown to achieve enantioselective dibromination wisc.edu. Subsequent selective elimination or substitution could potentially lead to the desired chiral bromo-propene derivative.

Furthermore, diastereoselective reactions on related β-substituted styrene (B11656) derivatives have been investigated. For instance, the aziridination of such compounds has shown that the diastereoselectivity of the reaction is influenced by the electronic character of the substituents on the styrene moiety researchgate.net. This suggests that the 2,5-dimethoxyphenyl group in the target molecule would likely influence the facial selectivity of reactions at the double bond, offering a handle for diastereocontrol when reacting with a chiral reagent.

The following table summarizes potential catalytic systems applicable to the enantioselective synthesis of chiral derivatives of this compound, based on analogous reactions.

| Reaction Type | Catalyst System | Chiral Ligand Example | Expected Outcome |

| Allylic Alkylation | CuBr·SMe₂ / Grignard Reagent | TaniaPhos | High enantioselectivity in C-C bond formation nih.gov |

| Dibromination | Ti(OiPr)₄ / Dibromomalonate | (R,R)-TADDOL | Enantioselective formation of a dibromo derivative wisc.edu |

| Aziridination | 3-Acetoxyaminoquinazolin-4(3H)-one | Chiral auxiliary on reagent | Diastereoselective formation of an aziridine researchgate.net |

Impact of Structural Changes on Chemical Reactivity and Electronic Properties

Structural modifications to this compound, particularly changes in the substituents on the phenyl ring, are expected to have a significant impact on the compound's chemical reactivity and electronic properties. These effects are primarily governed by the interplay of inductive and resonance effects of the substituents.

The reactivity of the allylic bromide is influenced by the stability of the potential carbocation intermediate that could form during nucleophilic substitution reactions (SN1-type mechanism) or the electronic nature of the carbon atom undergoing attack (SN2-type mechanism). The 2,5-dimethoxy substituents are electron-donating groups through resonance, which increases the electron density of the aromatic ring lumenlearning.comlibretexts.orglasalle.edu. This electron-donating effect can stabilize a positive charge at the benzylic/allylic position through resonance, potentially promoting SN1-type reactions youtube.comyoutube.com.

Conversely, the introduction of electron-withdrawing groups on the phenyl ring would be expected to decrease the electron density of the ring and destabilize a potential carbocation intermediate, thus disfavoring an SN1 pathway and potentially making the allylic carbon more susceptible to SN2 attack youtube.com.

The electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO), would also be modulated by substituent changes. Electron-donating groups, like the existing methoxy groups, raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Electron-withdrawing groups would lower the HOMO and LUMO energies. Computational studies on substituted styrenes and related systems have demonstrated a clear correlation between the electronic nature of substituents and the molecule's electronic properties mdpi.comresearchgate.netsemanticscholar.org.

The following table summarizes the predicted effects of different types of substituents on the reactivity and electronic properties of this compound derivatives.

| Substituent Type on Phenyl Ring | Example | Predicted Effect on Reactivity | Predicted Effect on Electronic Properties |

| Electron-Donating (Resonance) | -OH, -NH₂ | Increased rate of SN1-type reactions due to carbocation stabilization youtube.comyoutube.com. | Raises HOMO energy, increases nucleophilicity of the π-system lumenlearning.comlasalle.edu. |

| Electron-Withdrawing (Resonance) | -NO₂, -CN, -C(O)R | Decreased rate of SN1-type reactions; may favor SN2 pathway youtube.com. | Lowers HOMO and LUMO energies, increases electrophilicity of the π-system. |

| Halogens (Inductive Withdrawal, Resonance Donation) | -F, -Cl | Deactivating overall, but can stabilize adjacent positive charge through resonance libretexts.orglasalle.edu. | Lowers HOMO energy due to inductive effect, but can donate electron density via resonance. |

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of functionalized aryl-alkenes is a cornerstone of modern organic chemistry. Future research is increasingly focused on methodologies that offer improved efficiency, selectivity, and sustainability over classical approaches.

Metal-Catalyzed Cross-Coupling Reactions: Nickel and Palladium-catalyzed cross-coupling reactions represent a significant area of development. Nickel-catalyzed reductive cross-coupling methods are emerging as powerful tools for forming C(sp²)-C(sp³) bonds, allowing for the direct alkylation of aryl bromides. princeton.edunih.gov These methods tolerate a wide array of functional groups and can be performed under mild conditions. nih.gov Similarly, palladium catalysis continues to evolve, with new ligand and catalyst systems being designed for challenging transformations. For instance, Pd-catalyzed bromoboration of arylethynes followed by Negishi coupling provides highly selective access to trisubstituted alkenes, a structure analogous to the core of many complex molecules. nih.gov The development of catalysts that can operate under base-free conditions, using molecular oxygen as the re-oxidant for the catalytic cycle, marks a significant step towards greener chemical processes. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidants and reductants for the synthesis of brominated compounds. mdpi.com The electrochemical bromofunctionalization of alkenes can be achieved using simple and stable bromide salts like LiBr, which can also serve as the electrolyte. mdpi.com These reactions often proceed at room temperature with high efficiency, providing access to vicinal dibromides and other brominated intermediates that are valuable for further functionalization. mdpi.com

Continuous Flow Processes: To mitigate the hazards associated with using molecular bromine, continuous flow reactors are being developed. nih.gov These systems allow for the in situ generation of Br₂ from safer precursors (e.g., HBr or KBr and an oxidant), which is immediately consumed in the subsequent bromination reaction. This approach enhances safety, improves process control, and can lead to higher yields and selectivities. nih.gov

Table 1: Comparison of Emerging Catalytic Methodologies for Aryl-Alkene Synthesis and Functionalization

| Methodology | Catalyst/System | Key Advantages | Relevant Transformations | Citations |

|---|---|---|---|---|

| Nickel-Catalyzed Coupling | NiI₂ / Ligand / Zn | High functional group tolerance; couples two electrophiles. | Reductive alkylation of aryl bromides. | nih.gov |

| Palladium-Catalyzed Coupling | Bis(tri-tert-butylphosphine)palladium | High stereo- and regioselectivity (≥98%). | Synthesis of trisubstituted alkenes via bromoboration. | nih.gov |

| Electrochemical Synthesis | Graphite Electrodes / LiBr | Avoids hazardous chemical oxidants; mild conditions. | Intramolecular halo-amination of unactivated alkenes. | mdpi.com |

| Continuous Flow Bromination | In situ generated Br₂ from NaOCl/HBr | Enhanced safety by avoiding storage/handling of Br₂. | Polybromination of alkenes and aromatics. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by moving from trial-and-error experimentation to data-driven, predictive science.

Reaction Outcome and Yield Prediction: ML models are increasingly capable of predicting the products of unknown chemical reactions with high accuracy. cam.ac.ukchemcopilot.com By training on vast databases of published reactions, these algorithms learn the underlying patterns of chemical reactivity. cam.ac.uknih.gov For a compound like 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene, ML models could predict the outcome of various transformations, identify potential side products, and even estimate reaction yields under different conditions, thereby accelerating the discovery of new derivatives. chemcopilot.comnih.gov

Kinetic and Mechanistic Insights: Beyond predicting the final product, AI can model reaction kinetics. Recent studies have shown that ML can predict second-order rate constants for reactions involving reactive bromine species. nih.gov By combining molecular fingerprints with quantum chemical descriptors, these models can identify the key molecular features that govern reactivity. nih.gov This predictive power can guide chemists in selecting substrates and conditions to achieve desired reaction rates.

Automated Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools powered by AI can propose multi-step synthetic routes to complex target molecules. chemcopilot.comnih.gov These programs can analyze a target structure and work backward to identify commercially available starting materials, bridging the gap between molecular design and laboratory synthesis. chemcopilot.com

Table 2: Applications of AI and Machine Learning in the Chemistry of Brominated Aryl-Alkenes

| Application Area | AI/ML Technique | Potential Impact on Aryl-Alkene Chemistry | Citations |

|---|---|---|---|

| Forward Reaction Prediction | Sequence-to-sequence models; Graph convolutional networks | Predicts major products and potential side-reactions for new transformations of this compound. | cam.ac.uknih.gov |

| Reaction Condition Optimization | Bayesian optimization; Neural networks | Suggests optimal catalysts, solvents, and temperatures to maximize yield and selectivity. | chemcopilot.com |

| Kinetic Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predicts reaction rates, enabling better control over reaction pathways. | nih.gov |

| Retrosynthesis Planning | Expert systems; Monte Carlo tree search | Designs efficient, multi-step synthetic routes to novel derivatives starting from simple precursors. | chemcopilot.comnih.gov |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique combination of a reactive bromine atom and a polymerizable alkene moiety in this compound opens the door to a wide range of chemical transformations beyond simple substitutions.

Radical-Mediated Reactions: The development of photoredox and nickel catalysis has enabled a host of new radical-based reactions. princeton.edu Three-component coupling reactions, such as the aryl-alkylation of alkenes, allow for the simultaneous formation of multiple C-C bonds, rapidly increasing molecular complexity. princeton.edu Such methods could be used to functionalize the double bond of this compound in novel ways.

Difunctionalization of the Alkene: The double bond is a key handle for reactivity. Methods that achieve the difunctionalization of alkenes are of high interest. princeton.edu For example, a photocatalytic approach for the hydroalkylation of aryl-alkenes has been demonstrated, proceeding through a radical-polar crossover mechanism. acs.org Another strategy involves the dual photoredox and copper-catalyzed acylcyanation of aryl alkenes, which installs two different functional groups across the double bond in a single step. rsc.org

Computational Exploration of Mechanisms: Density Functional Theory (DFT) calculations are becoming indispensable for understanding reaction mechanisms and predicting selectivity. rsc.orgrsc.org For instance, computational studies on palladium-catalyzed allene-allene cross-coupling have elucidated the rate-determining steps and rationalized the observed regioselectivity. rsc.org Similar computational investigations into the reactions of this compound could uncover new, non-intuitive reaction pathways and guide the design of experiments to access novel chemical structures.

Table 3: Examples of Novel Reaction Pathways for Aryl-Alkenes

| Reaction Type | Key Features | Potential Application to Target Compound | Citations |

|---|---|---|---|

| Triple Radical Sorting | Ni-catalyzed three-component aryl-alkylation of alkenes. | Direct formation of two C-C bonds across the propene double bond. | princeton.edu |

| Photocatalytic Hydroalkylation | Visible-light catalyzed addition of alkyl groups across the double bond. | Installation of various alkyl chains onto the propene backbone. | acs.org |

| Acylcyanation | Dual photoredox and copper catalysis for bifunctionalization. | Simultaneous introduction of acyl and cyano groups. | rsc.org |

| Kobayashi Eliminations | Generation of highly strained intermediates for further reaction. | Potential for generating novel reactive intermediates from derivatives. | rsc.org |

Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring

Understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction kinetics require analytical tools that can probe a reaction as it happens. In-situ spectroscopy provides this crucial window into the reacting system.

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time reaction monitoring. spectroscopyonline.comyoutube.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, products, and key intermediates over time without disturbing the reaction. youtube.com This allows for the precise determination of reaction kinetics and can reveal mechanistic details, such as the role of a catalyst or the formation of transient species that would be missed by traditional offline analysis. youtube.com

Monitoring Catalytic Cycles: These techniques are particularly valuable for studying complex catalytic reactions. For example, in-situ FTIR has been used to monitor the coupling of epoxides and CO₂, allowing researchers to observe the formation rates of both the desired copolymer and a cyclic carbonate byproduct, providing crucial insights into the reaction pathway and catalyst performance. youtube.com A similar approach could be used to study the catalytic functionalization of this compound, optimizing for the desired product while minimizing side reactions.

Complementary Techniques: While FTIR and Raman are excellent for vibrational information, other techniques like Electron Paramagnetic Resonance (EPR) can be used in-situ to detect and characterize radical intermediates involved in a reaction. nih.gov Combining multiple in-situ methods provides a more complete picture of the complex chemical events occurring in the reaction flask. birmingham.ac.uk

Table 4: Comparison of Advanced In-Situ Spectroscopic Techniques

| Technique | Information Gained | Advantages | Limitations | Citations |

|---|---|---|---|---|

| FTIR Spectroscopy | Functional group concentrations, kinetics, intermediates. | Widely applicable, high sensitivity to polar bonds. | Water absorption can be problematic; complex spectra. | spectroscopyonline.comyoutube.comnih.gov |

| Raman Spectroscopy | Molecular structure, kinetics, catalyst state. | Excellent for aqueous systems; good for non-polar bonds. | Can be affected by fluorescence; weaker signal than IR. | spectroscopyonline.combirmingham.ac.uk |

| EPR Spectroscopy | Detection and structure of radical intermediates. | Highly specific for species with unpaired electrons. | Only applicable to paramagnetic species. | nih.gov |

Challenges and Opportunities in the Chemistry of Brominated Aryl-Alkenes

The field of brominated aryl-alkenes, while mature in some respects, is still rife with challenges and opportunities that will drive future research.

Challenges:

Sustainability: A primary challenge is the development of greener bromination methods that avoid the use of hazardous molecular bromine and chlorinated solvents. nih.govresearchgate.net While alternatives like N-bromosuccinimide (NBS) are common, they often have poor atom economy. nih.gov

Selectivity: Achieving high regioselectivity and stereoselectivity in the functionalization of multifunctional molecules like this compound remains a significant hurdle. For example, controlling chemoselectivity between reaction at the C-Br bond versus the C=C double bond is critical. researchgate.net

Reaction Conditions: Many modern catalytic reactions still require expensive or air-sensitive ligands and catalysts, which can limit their applicability on an industrial scale.

Opportunities:

Versatile Building Blocks: Brominated aryl-alkenes are exceptionally versatile synthetic intermediates. The bromine atom can be readily converted into a wide variety of other functional groups via cross-coupling, substitution, or metalation reactions, while the alkene can participate in polymerizations, cycloadditions, and other additions. princeton.edunih.gov